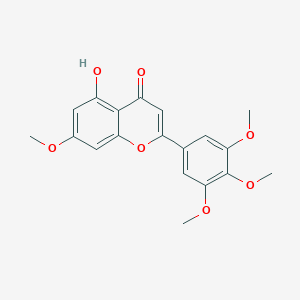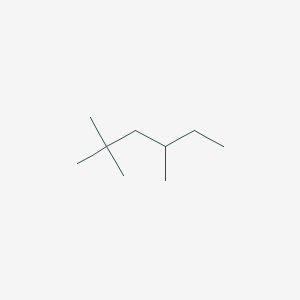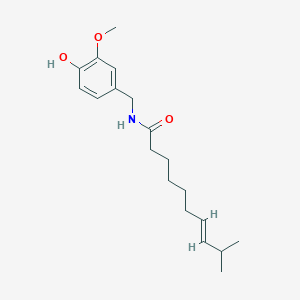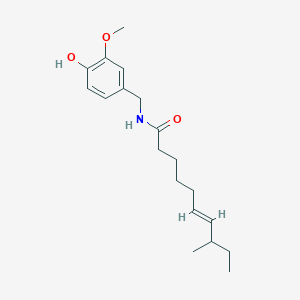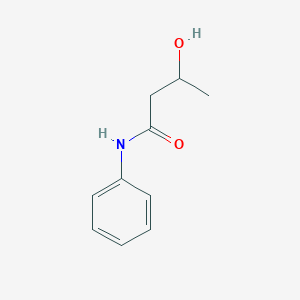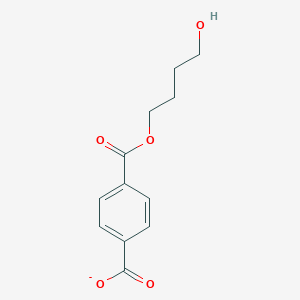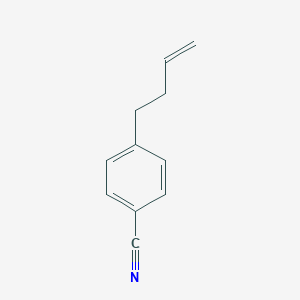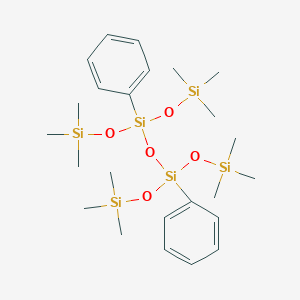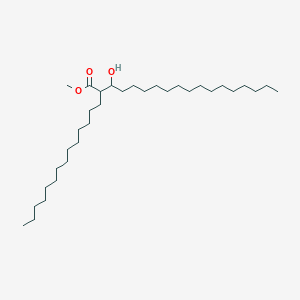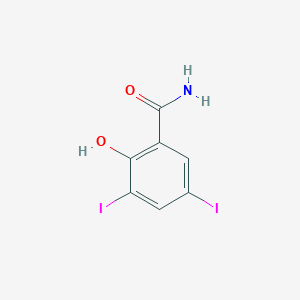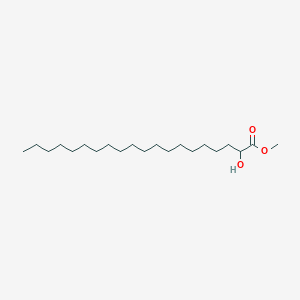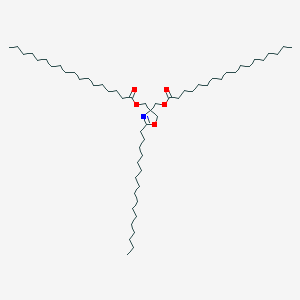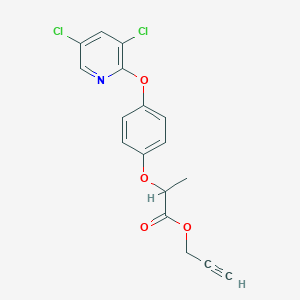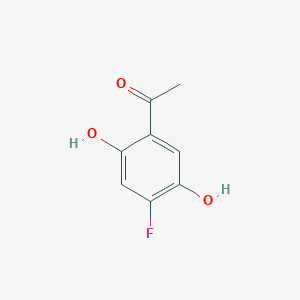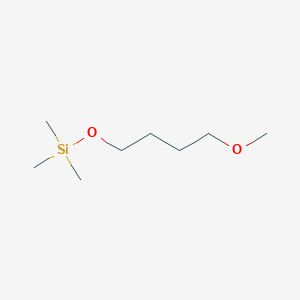
4-Methoxybutoxy(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybutoxy(trimethyl)silane, also known as MTMS, is an organosilicon compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents, and its chemical formula is C9H22O2Si. This compound has been extensively studied for its unique properties and potential applications in different fields of research.
Mechanism Of Action
4-Methoxybutoxy(trimethyl)silane acts as a surface modifier by forming a thin layer of hydrophobic siloxane on the surface of the material. This layer reduces the surface energy of the material, making it more hydrophobic and less prone to wetting by water or other polar solvents. The hydrophobic layer also improves the adhesion of the material to other surfaces, such as coatings or adhesives.
Biochemical And Physiological Effects
4-Methoxybutoxy(trimethyl)silane is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, with low toxicity and low volatility. However, it is important to handle 4-Methoxybutoxy(trimethyl)silane with care, as it can cause skin and eye irritation if it comes into contact with these tissues.
Advantages And Limitations For Lab Experiments
4-Methoxybutoxy(trimethyl)silane has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and handle. It is also compatible with a wide range of solvents and materials, making it a versatile surface modifier. However, 4-Methoxybutoxy(trimethyl)silane has some limitations, such as its low reactivity and limited functionality. It is not suitable for use in reactions that require a highly reactive or functionalized surface.
Future Directions
There are several future directions for research on 4-Methoxybutoxy(trimethyl)silane. One area of interest is the development of new synthesis methods that can produce 4-Methoxybutoxy(trimethyl)silane with higher purity and yield. Another direction is the investigation of 4-Methoxybutoxy(trimethyl)silane as a surface modifier for new materials, such as graphene and carbon nanotubes. Additionally, research could focus on the use of 4-Methoxybutoxy(trimethyl)silane in biomedical applications, such as drug delivery and tissue engineering.
Synthesis Methods
4-Methoxybutoxy(trimethyl)silane can be synthesized by reacting trimethylsilyl chloride with 4-methoxybutanol in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields 4-Methoxybutoxy(trimethyl)silane as the main product. The synthesis of 4-Methoxybutoxy(trimethyl)silane is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
4-Methoxybutoxy(trimethyl)silane has been widely used in various scientific research applications, including materials science, surface chemistry, and nanotechnology. It is commonly used as a surface modifier to improve the hydrophobicity and adhesion of different materials, such as glass, metal, and polymers. 4-Methoxybutoxy(trimethyl)silane has also been used as a precursor for the synthesis of silica nanoparticles and organosilicon polymers.
properties
CAS RN |
16654-44-7 |
|---|---|
Product Name |
4-Methoxybutoxy(trimethyl)silane |
Molecular Formula |
C8H20O2Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
4-methoxybutoxy(trimethyl)silane |
InChI |
InChI=1S/C8H20O2Si/c1-9-7-5-6-8-10-11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
LNTQLIBTDFHZSV-UHFFFAOYSA-N |
SMILES |
COCCCCO[Si](C)(C)C |
Canonical SMILES |
COCCCCO[Si](C)(C)C |
synonyms |
(4-Methoxybutoxy)trimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



